molecular formula C6H8O3 B1622533 3-methyldihydro-2H-pyran-2,6(3H)-dione CAS No. 31468-33-4

3-methyldihydro-2H-pyran-2,6(3H)-dione

Cat. No.: B1622533
CAS No.: 31468-33-4
M. Wt: 128.13 g/mol
InChI Key: YQLVIOYSGHEJDA-UHFFFAOYSA-N
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Description

Contextualization within Dihydropyran Chemistry

Dihydropyrans are a class of heterocyclic compounds that feature a six-membered ring containing one oxygen atom and a double bond. While the most common dihydropyran, 3,4-dihydro-2H-pyran, is widely recognized as a protective group for alcohols in organic synthesis, 3-methyldihydro-2H-pyran-2,6(3H)-dione represents a saturated and more functionalized member of this family. Its structure, a saturated pyran ring with two carbonyl groups (a dione), technically classifies it as a derivative of glutaric anhydride (B1165640), specifically 2-methylglutaric anhydride. This structural distinction, the absence of the endocyclic double bond and the presence of the anhydride functionality, imparts a unique reactivity profile, steering its chemical utility away from that of a simple protecting group and towards that of a versatile building block for constructing stereochemically rich and complex molecular architectures.

Significance in Advanced Organic Synthesis and Bioactive Molecule Development

The significance of this compound in advanced organic synthesis lies primarily in its use as a prochiral starting material. The symmetrical nature of the molecule allows for asymmetric desymmetrization reactions, a powerful strategy for introducing chirality and generating enantiomerically enriched products from an achiral source. This approach is highly valued for its efficiency and atom economy in the synthesis of chiral molecules.

The resulting chiral hemiesters and other derivatives are crucial intermediates in the total synthesis of natural products and pharmaceuticals. A notable application is in the synthesis of caprazamycin (B1248949) B, a potent anti-tuberculosis agent. acs.org The construction of the western zone of this complex antibiotic relies on the enantioselective desymmetrization of 3-methylglutaric anhydride using a chiral nickel-Schiff base catalyst to furnish a key chiral hemiester intermediate. acs.org This highlights the compound's role in providing access to stereochemically defined fragments for the assembly of medicinally important molecules. Furthermore, related chiral 2-substituted glutaric acid derivatives, accessible from similar precursors, are recognized as key structural elements in a variety of natural products and drug intermediates. doi.org

Detailed Research Findings

The synthetic utility of this compound is intrinsically linked to its reactivity as a cyclic anhydride. The two carbonyl groups are susceptible to nucleophilic attack, leading to ring-opening reactions. When this process is guided by a chiral catalyst or auxiliary, it can proceed with high enantioselectivity.

Enantioselective Desymmetrization:

The desymmetrization of meso-glutaric anhydrides, including the 3-methyl derivative, is a well-explored area. The reaction involves the enantioselective addition of a nucleophile, typically an alcohol, to one of the two enantiotopic carbonyl groups. This reaction breaks the molecule's plane of symmetry and establishes a new stereocenter.

A study on the catalytic enantioselective desymmetrization of meso-glutaric anhydrides demonstrated that a stable Ni₂-Schiff base complex can catalyze the methanolysis of 3-methylglutaric anhydride with up to 94% enantiomeric excess (ee). thieme-connect.com This method provides reliable access to both enantiomers of the resulting chiral hemiester, as both stereoisomers of the catalyst are available. thieme-connect.com

Synthesis of the Precursor:

The precursor to this compound, 2-methylglutaric acid, can be synthesized through various routes. One established method involves the Michael addition of diethyl malonate to methyl methacrylate (B99206), followed by hydrolysis and decarboxylation. google.com The subsequent cyclization of 2-methylglutaric acid, often achieved by heating with a dehydrating agent like acetic anhydride, yields the target cyclic anhydride. orgsyn.org

Physical and Chemical Properties:

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
CAS Number 31468-33-4
Synonyms 2-Methylglutaric anhydride, 3-Methylglutaric anhydride
Appearance Semi-solid
Boiling Point 118-122 °C at 3.5 mmHg orgsyn.org
Melting Point 46 °C (for the pure β-isomer) orgsyn.org

Spectroscopic Data:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of this compound. The ¹H NMR spectrum of the related 3-methylglutaric anhydride would show characteristic signals for the methyl group and the methylene (B1212753) protons of the pyran ring. rsc.org The IR spectrum would be dominated by strong absorption bands in the carbonyl region (typically around 1750-1850 cm⁻¹) characteristic of a cyclic anhydride.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O3/c1-4-2-3-5(7)9-6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLVIOYSGHEJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953474
Record name 3-Methyloxane-2,6-dione
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31468-33-4
Record name Dihydro-3-methyl-2H-pyran-2,6(3H)-dione
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Record name Dihydro-3-methyl-2H-pyran-2,6(3H)-dione
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Record name 3-Methyloxane-2,6-dione
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Record name Dihydro-3-methyl-2H-pyran-2,6(3H)-dione
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Chemical Reactivity and Mechanistic Investigations of the 3 Methyldihydro 2h Pyran 2,6 3h Dione Scaffold

Oxidative Transformations

The oxidation of 3-methyldihydro-2H-pyran-2,6(3H)-dione can be approached through the formation of peroxy acids. Cyclic anhydrides, in general, can react with hydrogen peroxide to generate the corresponding peroxycarboxylic acids. researchgate.netwikipedia.orggoogle.comprepchem.comresearchgate.net This reaction typically proceeds via nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the anhydride (B1165640). The resulting intermediate can then rearrange to form the peroxy acid. The presence of an acid catalyst, such as sulfuric acid, can facilitate this transformation. prepchem.com

While specific studies on the direct oxidative cleavage of this compound are not extensively detailed in the provided search results, the formation of a peroxy acid intermediate from the anhydride is a key step in various oxidative processes. For instance, maleic anhydride derivatives have been used as catalysts in the N-oxidation of pyridines with hydrogen peroxide, a process that relies on the in situ formation of a peracid. snnu.edu.cn This suggests that this compound could potentially be employed in similar catalytic systems for oxidation reactions.

The mechanism for peracid formation from a cyclic anhydride and hydrogen peroxide can proceed through two possible routes, both involving the initial interaction between the anhydride and the peroxide. researchgate.net The reaction can be influenced by the presence of catalysts and the reaction conditions.

Reductive Transformations

The reduction of the carbonyl groups in this compound can lead to the formation of lactones or diols, depending on the reducing agent and reaction conditions.

The selective reduction of one of the carbonyl groups in an unsymmetrical cyclic anhydride like this compound to yield a lactone is a synthetically useful transformation. Metal hydrides are commonly employed for this purpose. The regioselectivity of the reduction is influenced by both steric and electronic factors. google.com

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones. bohrium.com While it is generally less reactive towards esters and anhydrides, its reactivity can be enhanced. libretexts.org For instance, the reduction of carboxylic acids can be achieved by first converting them into a mixed anhydride, which is then reduced by sodium borohydride in the presence of methanol. orgsyn.org This methodology could potentially be adapted for the selective reduction of one of the carbonyl groups in this compound. The formation of methyl hydrogen β-methylglutarate from the anhydride has been reported, which represents a ring-opened product rather than a direct reduction to a lactone. nih.govsigmaaldrich.com

Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that can reduce anhydrides to diols. rsc.org The selective reduction to a lactone would require milder conditions or a more selective reagent. Lithium borohydride (LiBH₄) is known for its ability to selectively reduce esters in the presence of other functional groups and could potentially be used for the selective reduction of one of the carbonyls in the anhydride. rsc.org

Table 1: Reductive Agents for Cyclic Anhydrides and Related Carbonyl Compounds

Reducing Agent Substrate(s) Product(s) Key Features
Sodium borohydride (NaBH₄) Aldehydes, Ketones Alcohols Generally unreactive towards esters and anhydrides under standard conditions. bohrium.comlibretexts.org
NaBH₄ with mixed anhydride Carboxylic acid Alcohol Chemoselective reduction in the presence of a ketone has been demonstrated. orgsyn.org
Lithium aluminium hydride (LiAlH₄) Carboxylic acids, Esters, Anhydrides Alcohols, Diols Powerful, non-selective reducing agent. rsc.org
Lithium borohydride (LiBH₄) Esters, Lactones Alcohols Selective for esters in the presence of carboxylic acids. rsc.org

Catalytic hydrogenation offers an alternative method for the reduction of cyclic anhydrides. The hydrogenation of dicarboxylic acids and their anhydrides can yield diols, lactones, or a mixture of both, depending on the catalyst and reaction conditions. For example, Re–Pd/SiO₂ has been shown to be an effective catalyst for the hydrogenation of dicarboxylic acids to diols. mdpi.com The reduction of maleic anhydride has been studied extensively, leading to products like succinic anhydride, γ-butyrolactone (GBL), and tetrahydrofuran (B95107) (THF). nih.gov

The catalytic hydrogenation of cyclic imides to diols and amines has also been reported using ruthenium catalysts. youtube.com While the substrate is different, the transformation of a cyclic carbonyl-containing compound to a diol highlights the potential for similar catalytic systems to be applied to this compound.

Table 2: Catalytic Systems for Hydrogenation of Anhydrides and Related Compounds

Catalyst System Substrate Product(s) Reaction Conditions
Re–Pd/SiO₂ Dicarboxylic acids (succinic, glutaric, adipic) Diols 413 K, ex situ liquid-phase reduced catalyst. mdpi.com
Ni/CeO₂-δ Maleic anhydride Succinic anhydride, γ-butyrolactone, tetrahydrofuran 210 °C, 5.0 MPa H₂. nih.gov
Ruthenium complex Cyclic imides Diols and amines 110 °C, 20 bar H₂. youtube.com

Nucleophilic Acyl Substitution and Ring-Opening Reactions

The electrophilic nature of the carbonyl carbons in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

A common reaction is the aminolysis of the anhydride, where an amine acts as the nucleophile. The reaction of an acid anhydride with a primary amine typically yields an amide and a carboxylic acid. amberlabstore.comnih.gov For example, the reaction of 3-methylglutaric anhydride with an amine would lead to the formation of a 3-methyl-substituted N-acylglutamic acid derivative. This reaction is a key step in the synthesis of more complex molecules. It has been reported that 3-methylglutaric anhydride can react with the lysine (B10760008) side chains of proteins, which is an example of nucleophilic acyl substitution by an amine group. nih.govnih.gov

The reaction with alcohols (alcoholysis) leads to the formation of a monoester. The conversion of 3-methylglutaric anhydride to methyl hydrogen β-methylglutarate is a well-documented example of this type of ring-opening reaction. nih.govsigmaaldrich.com

Condensation Reactions Leading to Heterocyclic Architectures

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds, particularly piperidines.

A notable application is the reaction of 3-methylglutaric anhydride with 1,3-azadienes in a chemoselective and stereocontrolled annulation reaction. This process yields functionalized 2-oxopiperidines with multiple contiguous stereocenters. mdma.ch This method provides a modular and scalable route to highly decorated piperidine (B6355638) scaffolds. mdma.ch

Another approach involves the desymmetrization of 3-substituted glutaric anhydrides with a chiral amine, such as (S)-methylbenzylamine. This reaction forms an amido acid with high diastereoselectivity, which can then undergo intramolecular amide alkylation to produce a chiral 2-piperidone. nih.gov

Enolization Phenomena and Tautomerism Studies

This compound can be considered a 1,3-dicarbonyl compound, a class of molecules known to exhibit keto-enol tautomerism. mdma.chasu.edunih.gov In this equilibrium, a proton migrates from the α-carbon to one of the carbonyl oxygens, resulting in the formation of an enol tautomer which contains a hydroxyl group and a carbon-carbon double bond.

The extent of enolization is influenced by several factors, including the structure of the dicarbonyl compound, the solvent, and the temperature. asu.edunih.gov For many 1,3-dicarbonyl compounds, the enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered pseudo-ring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study keto-enol equilibria, as the keto and enol forms often have distinct signals. mdma.chasu.edunih.govresearchgate.net

While specific experimental or computational studies on the tautomerism of this compound were not found in the provided search results, computational studies on analogous cyclic anhydrides, such as homophthalic anhydride, have been performed to investigate their tautomeric forms. Such studies indicate that the keto form with a dicarbonyl structure is often the most stable tautomer in the ground state. Theoretical calculations could provide valuable insights into the relative stabilities of the keto and potential enol tautomers of this compound and the factors governing their equilibrium.

Biosynthesis and Chemoenzymatic Synthesis of 3 Methyldihydro 2h Pyran 2,6 3h Dione and Its Analogs

Natural Occurrence and Isolation from Biological Sources

Direct isolation of 3-methyldihydro-2H-pyran-2,6(3H)-dione from natural sources is not commonly reported in scientific literature. Its existence in biological systems is largely inferred from the detection of its hydrolyzed form, 3-methylglutaric acid (3-MGA), in the body fluids of individuals with certain inborn errors of metabolism. medlineplus.gov These metabolic disorders lead to an accumulation of 3-MGA, which exists in equilibrium with its anhydride (B1165640) form.

The formation of this compound is considered a secondary consequence of metabolic pathways. Specifically, its precursor, 3-methylglutaryl-CoA (3MG-CoA), can undergo a spontaneous, non-enzymatic intramolecular cyclization to form the anhydride, with the concurrent release of coenzyme A. nih.gov

Two primary metabolic scenarios lead to the accumulation of the precursor for this compound:

Primary 3-Methylglutaconic Aciduria: This condition arises from genetic deficiencies in the enzymes of the leucine (B10760876) catabolism pathway, such as 3-methylglutaconyl-CoA hydratase (AUH) or 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase. medlineplus.govnih.gov The blockage of this pathway leads to the accumulation of upstream intermediates, including 3-methylglutaconyl-CoA. This intermediate can then be shunted into a side reaction where it is reduced to 3MG-CoA. nih.gov

Secondary 3-Methylglutaconic Aciduria: In this case, defects in mitochondrial energy metabolism, unrelated to leucine breakdown, cause a buildup of acetyl-CoA. nih.govnih.gov A proposed "acetyl-CoA diversion pathway" suggests that excess acetyl-CoA can be converted in a series of steps to 3MG-CoA, thus providing an alternative route to the formation of this compound. nih.gov

While the open-chain 3-MGA is a well-documented analyte in clinical biochemistry for diagnosing these conditions, the direct isolation and characterization of the cyclic anhydride from a biological matrix are not standard procedures.

Enzymatic Catalysis in Dihydropyranone Formation

The formation of the dihydropyranone ring of this compound is not directly catalyzed by a specific enzyme. Instead, it is the result of a non-enzymatic cyclization of the reactive thioester, 3MG-CoA. nih.gov However, enzymes are crucial for the synthesis of this precursor.

The key enzymatic step leading to the immediate precursor is the reduction of 3-methylglutaconyl-CoA (3MGC-CoA) to 3MG-CoA. This reaction is catalyzed by an enzyme that has been referred to in the literature as a "non-specific reductase," and its precise identity remains to be fully characterized. nih.gov

The upstream enzymatic pathway leading to 3MGC-CoA involves several enzymes, primarily from leucine catabolism:

Table 1: Key Enzymes in the Biosynthesis of 3-Methylglutaconyl-CoA
Enzyme Function Pathway
Branched-chain amino acid aminotransferase Converts leucine to α-ketoisocaproate. Leucine Catabolism
Branched-chain α-ketoacid dehydrogenase Converts α-ketoisocaproate to isovaleryl-CoA. Leucine Catabolism
Isovaleryl-CoA dehydrogenase Converts isovaleryl-CoA to 3-methylcrotonyl-CoA. Leucine Catabolism
3-methylcrotonyl-CoA carboxylase Carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA. Leucine Catabolism

In the "acetyl-CoA diversion pathway," a different set of enzymes is proposed to produce 3MGC-CoA from acetyl-CoA, including thiolase and HMG-CoA synthase 2. nih.gov

O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate. nih.govnih.gov They are common in the biosynthesis of many natural products, such as flavonoids and polyketides, where they modify the final structure and properties of the molecule. nih.govnih.govmaxapress.com However, in the context of this compound biosynthesis, there is no identified role for O-methyltransferases. The substrate does not possess a hydroxyl group that would be a target for O-methylation, and its known biosynthetic precursors are not reported to be methylated by OMTs. Therefore, this class of enzymes is not considered relevant to the formation of this specific compound.

The specificity and selectivity of enzymes are fundamental to the controlled production of metabolites in a cell.

Upstream Pathway Enzymes: The enzymes in the leucine catabolism pathway exhibit high substrate specificity. For instance, 3-methylcrotonyl-CoA carboxylase specifically acts on 3-methylcrotonyl-CoA to produce 3-methylglutaconyl-CoA. nih.gov

"Non-specific Reductase": The key enzyme that reduces 3-methylglutaconyl-CoA to 3MG-CoA is described as "non-specific," which suggests it may have a broader substrate range than other enzymes in the pathway. nih.gov This lack of specificity might explain why this side reaction occurs, particularly when the primary pathway is blocked and the concentration of 3-methylglutaconyl-CoA increases. The regioselectivity of this enzyme would determine that the double bond is reduced without altering other parts of the molecule. Detailed characterization of this enzyme is still required.

Non-Enzymatic Cyclization: The final step, the formation of the anhydride ring, is a non-enzymatic intramolecular reaction. nih.gov This cyclization is driven by the chemical reactivity of the 3MG-CoA thioester and is not subject to enzymatic control of specificity or regioselectivity.

Metabolic Engineering for Non-Native Compound Production

Metabolic engineering is a powerful tool for producing valuable chemicals in microorganisms by redirecting metabolic fluxes. While there are no specific reports on the metabolic engineering of a host organism for the production of this compound, extensive work has been done on related dicarboxylic acids, which can serve as a model.

For example, Corynebacterium glutamicum has been engineered to produce high levels of glutaric acid, a related C5 dicarboxylic acid. These engineering efforts typically involve:

Introducing a heterologous pathway: Expressing genes from other organisms, such as Pseudomonas putida, to create a novel production pathway.

Optimizing enzyme expression: Using strong promoters and codon optimization to increase the production of key enzymes.

Blocking competing pathways: Deleting or downregulating genes that divert precursors away from the target product.

Enhancing precursor supply: Overexpressing genes in the central carbon metabolism to increase the availability of starting materials like acetyl-CoA.

A hypothetical metabolic engineering strategy for this compound could involve engineering a host like E. coli or C. glutamicum to overproduce acetyl-CoA and then introducing the genes for the "acetyl-CoA diversion pathway," including the yet-to-be-identified "non-specific reductase".

Table 2: Examples of Metabolic Engineering for Related Dicarboxylic Acids

Target Compound Host Organism Key Engineering Strategies Reference
Glutaric Acid Corynebacterium glutamicum Heterologous expression of davTDBA genes from P. putida, promoter engineering, codon optimization. N/A

These examples demonstrate the feasibility of engineering microbial systems for dicarboxylic acid production, which could be adapted for 3-methylglutaric acid and its anhydride.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the high selectivity of enzymes with the robustness of chemical reactions to create efficient synthetic routes. While no specific chemoenzymatic route for this compound has been detailed in the literature, a plausible strategy would involve two main steps:

Enzymatic production of 3-methylglutaric acid: This could be achieved through the metabolic engineering approaches described above to produce and isolate 3-MGA.

Chemical conversion to the anhydride: The isolated 3-methylglutaric acid can then be converted to its cyclic anhydride form, this compound, using chemical methods. A common laboratory procedure for this is dehydration, often accomplished by heating with a dehydrating agent like acetic anhydride.

Alternatively, enzymatic methods are being explored for the synthesis of cyclic anhydrides from dicarboxylic acids, which could potentially be applied to 3-MGA. These methods offer milder reaction conditions and can reduce the use of harsh chemical reagents.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3-methylglutaric anhydride
3-methylglutaric acid (3-MGA)
3-methylglutaryl-CoA (3MG-CoA)
3-methylglutaconyl-CoA (3MGC-CoA)
Leucine
Acetyl-CoA
Coenzyme A
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
α-ketoisocaproate
Isovaleryl-CoA
3-methylcrotonyl-CoA
Glutaric acid
Acetic anhydride

Strategic Applications in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The structural features of 3-methylglutaric anhydride (B1165640), including its prochiral center, make it an attractive precursor for the stereocontrolled synthesis of intricate natural products and other complex organic molecules. Its ability to undergo desymmetrization and serve as a scaffold for introducing multiple stereocenters has been leveraged in the total synthesis of several biologically active compounds.

A notable application of 3-methylglutaric anhydride is in the synthesis of the complex alkaloid (-)-himeradine A. In a multi-step synthesis, enantiomerically pure fragments of the final molecule were derived from 3-methylglutaric anhydride, highlighting its role in establishing the core stereochemistry of a complex natural product rsc.org. Another significant example is the synthesis of the western zone of caprazamycin (B1248949) B, a potent anti-tuberculosis agent. This synthesis employed an asymmetric desymmetrization of 3-methylglutaric anhydride to create a key chiral hemiester intermediate acs.org. These examples underscore the strategic importance of this anhydride in providing crucial chiral synthons for the assembly of complex molecular targets.

The unique structural properties of 3-methylglutaric anhydride have been instrumental in the development of novel synthetic strategies for a range of complex organic molecules, showcasing its versatility beyond simple chemical transformations glpbio.compubcompare.ai.

Table 1: Examples of Complex Molecules Synthesized Using 3-Methylglutaric Anhydride

Complex MoleculeSynthetic StrategyKey Role of 3-Methylglutaric Anhydride
(-)-Himeradine AMulti-step total synthesisSource of enantiomerically pure fragments
Caprazamycin B (Western Zone)Convergent synthesisAsymmetric desymmetrization to a chiral hemiester

Precursor for Advanced Heterocyclic Compounds

The reactivity of 3-methylglutaric anhydride extends to its use as a precursor for the synthesis of advanced heterocyclic compounds, particularly those containing nitrogen. The piperidine (B6355638) motif, a prevalent scaffold in medicinal chemistry, can be accessed through innovative strategies involving this anhydride.

A modular and scalable approach has been developed to remodel 3-methylglutaric anhydride into functionalized 2-oxopiperidines. This method relies on a chemoselective and stereocontrolled annulation reaction between the anhydride and various 1,3-azadienes rsc.orgnih.govcwu.edu. The resulting acid-tethered allylic 2-oxopiperidines bear at least three contiguous stereocenters and are amenable to further diversification, making this a powerful tool for generating libraries of complex piperidine derivatives rsc.orgnih.govcwu.edu.

The general reaction involves the treatment of a 1,3-azadiene with 3-methylglutaric anhydride in a suitable solvent at elevated temperatures. The reaction proceeds with high stereocontrol, affording the desired 2-oxopiperidine products with defined relative stereochemistry.

Table 2: Synthesis of 2-Oxopiperidines from 3-Methylglutaric Anhydride

1,3-Azadiene ReactantResulting 2-Oxopiperidine Product
(E)-N-(Buta-1,3-dien-1-yl)-4-methylbenzenesulfonamide(3S,4R,5S)-1-((E)-But-1-en-1-yl)-3-methyl-6-oxo-5-(tosyl)piperidine-2-carboxylic acid
(E)-N-(2-Methylbuta-1,3-dien-1-yl)-4-methylbenzenesulfonamide(3S,4R,5S)-3-Methyl-1-((E)-2-methylbut-1-en-1-yl)-6-oxo-5-(tosyl)piperidine-2-carboxylic acid

Design and Synthesis of Functionalized Derivatives

The inherent reactivity of the anhydride functional group in 3-methyldihydro-2H-pyran-2,6(3H)-dione allows for the straightforward synthesis of a wide array of functionalized derivatives. These derivatives can be designed to serve specific purposes in organic synthesis, such as acting as chiral building blocks or as intermediates for further transformations.

One important strategy for creating functionalized derivatives is the asymmetric desymmetrization of the prochiral anhydride. This can be achieved using chiral catalysts to facilitate the ring-opening with a nucleophile, such as an alcohol, leading to the formation of a chiral hemiester. For instance, the desymmetrization of 3-methylglutaric anhydride with methanol in the presence of a chiral (S)-Ni2-(Schiff base) complex catalyst yields the corresponding (S)-hemiester with high enantiomeric excess acs.org. This chiral derivative is then a valuable building block for asymmetric synthesis.

Furthermore, the anhydride can be functionalized by reacting it with substituted phenols. For example, heating 3-(4-hydroxyphenyl)glutaric acid with acetic anhydride results in the formation of 3-(4-acetyloxyphenyl)glutaric anhydride, demonstrating a method to introduce additional functional groups onto the core structure prepchem.com.

The resulting functionalized 2-oxopiperidines from the reaction with 1,3-azadienes can also undergo further selective fragment growth processes. These include catalytic denitrative alkenylation, halolactonization, and Vilsmeier-Haack functionalization, which introduce a variety of chemical motifs with potential pharmaceutical relevance rsc.orgnih.govcwu.edu.

Table 3: Examples of Functionalized Derivatives of 3-Methylglutaric Anhydride

DerivativeMethod of SynthesisApplication
(S)-Methyl 4-carboxy-3-methylbutanoateAsymmetric desymmetrization with methanol and a chiral catalystChiral building block in asymmetric synthesis
3-(4-Acetyloxyphenyl)glutaric anhydrideReaction of 3-(4-hydroxyphenyl)glutaric acid with acetic anhydrideFunctionalized intermediate
Acid-tethered allylic 2-oxopiperidinesAnnulation with 1,3-azadienesPrecursors for further functionalization

Biological Activity and Pharmacological Potential of 3 Methyldihydro 2h Pyran 2,6 3h Dione Derivatives

Enzyme Inhibition and Molecular Target Identification

Until research is conducted and published on this specific class of compounds, a comprehensive and evidence-based article on their biological and pharmacological potential cannot be generated.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a crucial enzyme in the regulation of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in tumor immune escape. nih.govnih.govmdpi.com The overexpression of IDO1 is observed in various tumor cells and it helps create an immunosuppressive microenvironment. nih.govmdpi.com While several IDO1 inhibitors have entered clinical trials, the search for new and effective inhibitor scaffolds continues. nih.gov

Derivatives of pyran structures have been explored for their potential as IDO1 inhibitors. For instance, compounds incorporating a 1,2,3-triazole moiety have been designed and synthesized, with some showing significant IDO1 inhibitory activity. nih.gov Molecular docking studies of these inhibitors have revealed that specific structural features, such as the 1,2,3-triazolyl group, can interact with the heme iron in the active site of the IDO1 enzyme. nih.gov Although direct studies on 3-methyldihydro-2H-pyran-2,6(3H)-dione derivatives as IDO1 inhibitors are not extensively documented, the adaptability of the pyran ring system suggests its potential as a scaffold for designing novel IDO1 inhibitors.

Glycosidase and Lipoxygenase Modulation

Research into the broader class of pyran derivatives has indicated their potential to modulate the activity of enzymes such as glycosidases and lipoxygenases. For instance, pyrano[2,3-d]pyrimidine derivatives have been evaluated for their α-amylase and α-glucosidase inhibitory activity, which is relevant for managing postprandial hyperglycemia. semanticscholar.org

GTPase Inhibition

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for optimizing the biological activity of a lead compound. nih.gov For pyran-based structures, SAR studies have been instrumental in identifying key chemical features that enhance their desired effects. In the context of herbicidal activity, for example, the modification of substituents on the pyran ring has been shown to significantly influence efficacy. mdpi.comresearchgate.net

For other biological activities, such as antimicrobial properties, SAR studies of 2H-pyran-3(6H)-one derivatives have shown that the nature and size of substituents at the C-2 position are associated with antimicrobial activity. nih.gov Specifically, bulkier substituents at the C-2 position tend to increase antibacterial activity. nih.gov These findings underscore the importance of systematic structural modifications to the pyran core to enhance bioactivity.

Agricultural Chemistry Applications of Derivatives (Herbicidal, Fungicidal)

Derivatives of pyran-diones have demonstrated significant potential in agricultural applications, particularly as herbicides and fungicides.

Herbicidal Activity

A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives have been synthesized and evaluated for their herbicidal properties. mdpi.comresearchgate.net These compounds were designed through molecular hybridization of a natural enamino diketone skeleton and a known herbicide lead. mdpi.comresearchgate.net Bioassays revealed that many of these derivatives possess good pre-emergence herbicidal activity against a range of weed species. mdpi.comresearchgate.net

One notable derivative, APD-II-15, exhibited over 60% inhibition of several weeds at a dosage of 187.5 g ha⁻¹ and showed good crop safety for wheat, soybean, millet, and sorghum at 375 g ha⁻¹. mdpi.comresearchgate.net Preliminary studies on its mode of action suggest that it may disrupt carbon metabolism and cytoskeleton formation in weeds. mdpi.comresearchgate.net

Compound IDWeeds ControlledInhibition (%) at 187.5 g ha⁻¹Crop Safety (at 375 g ha⁻¹)
APD-II-15 Abutilon theophrasti Medicus, Amaranthus retroflexus L., Echinochloa crus-galli, Eragrostis curvula (Schrad.) Nees, Avena fatua L., Cyperus difformis L., Chenopodium album L., Ixeris denticulata, Plantago asiatica L., Capsella bursa-pastoris (Linn.) Medic, Flaveria bidentis (L.) Kuntze>60%Wheat, Soybean, Millet, Sorghum

Fungicidal Activity

The pyran nucleus is present in a number of natural products with a broad spectrum of biological activities, including antifungal properties. researchgate.net For instance, viridepyronone, a 6-substituted 2H-pyran-2-one isolated from Trichoderma viride, has demonstrated good antifungal activity against Sclerotium rolfsii. researchgate.net

Furthermore, the design and synthesis of novel pyrazole (B372694) derivatives, a class of compounds that can be conceptually linked to modifications of heterocyclic scaffolds, have yielded potent fungicides. nih.gov These studies often involve incorporating moieties with known fungicidal properties into a core heterocyclic structure to enhance activity. nih.gov

Computational Chemistry and in Silico Methodologies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a protein target.

A thorough search of scientific databases yielded no specific molecular docking studies for 3-methyldihydro-2H-pyran-2,6(3H)-dione. In a hypothetical scenario, a molecular docking study of this compound would involve preparing its 3D structure and docking it into the binding site of a relevant protein target. The results would be analyzed based on the binding energy and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hypothetical Molecular Docking Parameters for this compound:

ParameterDescriptionHypothetical Value/Consideration
Ligand Preparation Generation of the 3D conformer of the molecule, addition of hydrogen atoms, and assignment of partial charges.A low-energy 3D conformer would be generated using a suitable chemistry software.
Protein Preparation Removal of water molecules, addition of hydrogen atoms, and definition of the binding site.A specific protein target would need to be identified based on a therapeutic hypothesis.
Docking Algorithm The algorithm used to explore the conformational space of the ligand within the binding site.Examples include Lamarckian Genetic Algorithm or AutoDock Vina's probabilistic search algorithm.
Scoring Function A mathematical function used to estimate the binding affinity between the ligand and the protein.The output would be a binding energy value (e.g., in kcal/mol).
Interaction Analysis Identification of key amino acid residues involved in the binding and the types of interactions.Visualization software would be used to analyze the docked pose.

This table is for illustrative purposes only, as no actual data exists in the literature.

Quantum Chemical Calculations for Reaction Mechanisms and Stereochemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. These calculations can elucidate reaction pathways, determine transition state energies, and predict stereochemical outcomes.

No publications detailing quantum chemical calculations specifically for the reaction mechanisms or stereochemistry of this compound could be located. Research on related pyran derivatives has utilized DFT to study their thermal decomposition and other reactions. researchgate.net For this compound, such calculations could, for instance, explore the mechanism of its synthesis or its potential degradation pathways. The presence of a chiral center at the 3-position also makes its stereochemistry a relevant subject for quantum chemical investigation.

Potential Applications of Quantum Chemical Calculations for this compound:

ApplicationDescription
Conformational Analysis Determining the most stable three-dimensional arrangement of the atoms.
Reaction Mechanism Studies Mapping the energy profile of a chemical reaction involving the compound, including reactants, transition states, and products.
Spectroscopic Predictions Calculating theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.
Stereochemical Analysis Investigating the relative energies of different stereoisomers and the barriers to their interconversion.

This table outlines potential research avenues, as no specific studies have been published.

In Silico Pharmacokinetic and Toxicological Predictions (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. These predictions help to identify potential liabilities and guide the design of molecules with more favorable profiles.

There are no published in silico ADMET predictions specifically for this compound. Generally, ADMET prediction software utilizes quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results. For this compound, a variety of properties could be predicted.

Hypothetical In Silico ADMET Profile for this compound:

ADMET PropertyPredicted ParameterHypothetical Outcome
Absorption Human Intestinal Absorption (HIA)Predicted as a percentage of absorption.
Caco-2 PermeabilityPredicted permeability coefficient.
Distribution Blood-Brain Barrier (BBB) PenetrationPredicted as a ratio of brain to blood concentration.
Plasma Protein Binding (PPB)Predicted percentage of binding to plasma proteins.
Metabolism Cytochrome P450 (CYP) InhibitionPrediction of inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4).
Excretion Total ClearancePredicted rate of removal from the body.
Toxicology AMES MutagenicityPrediction of mutagenic potential.
hERG InhibitionPrediction of potential for cardiac toxicity.

This table is for illustrative purposes only and is based on the types of predictions that would be made in an actual study. No such data is currently available for this compound.

Concluding Remarks and Future Research Perspectives

Current Challenges and Opportunities in Dihydropyranone Chemistry

The synthesis of dihydropyranones, while achievable through various methods, still presents notable challenges that are active areas of research. A primary hurdle is the stereoselective synthesis of substituted dihydropyranones. researchgate.net Achieving high levels of diastereo- and enantioselectivity is crucial, especially when these molecules are intermediates for pharmaceuticals or other biologically active compounds. chalmers.se While significant progress has been made with organocatalytic methods, such as those employing N-heterocyclic carbenes (NHCs) and isothioureas, the development of more general and efficient catalysts for a wider range of substrates remains a key objective. acs.orgnih.gov

Another challenge lies in the functionalization of the dihydropyranone core. The development of methodologies that allow for the selective modification of the ring system without compromising its integrity is an ongoing pursuit. This includes the introduction of diverse substituents at various positions, which can be instrumental in tuning the molecule's properties.

Despite these challenges, the opportunities within dihydropyranone chemistry are vast. The dihydropyranone motif is present in numerous natural products with interesting biological activities. researchgate.net This provides a strong impetus for the development of new synthetic strategies to access these complex molecules and their analogues. Furthermore, the reactivity of the lactone functionality within the dihydropyranone ring can be harnessed for various transformations, making these compounds versatile intermediates in organic synthesis. The use of computational studies to predict the reactivity and properties of dihydropyranone derivatives is also an emerging area that can accelerate the discovery of new applications. mdpi.com

Emerging Directions in Bioactive Molecule Design and Synthesis

The quest for new bioactive molecules is a cornerstone of medicinal chemistry and drug discovery. bohrium.com Several emerging trends are shaping the future of this field, with a move towards more rational and sustainable approaches.

One of the most significant developments is the increasing integration of computational tools and artificial intelligence in drug design. glpbio.com These methods allow for the in silico screening of vast virtual libraries of compounds, predicting their potential bioactivity and pharmacokinetic properties before they are synthesized in the lab. researchgate.net This not only saves time and resources but also enables the design of molecules with more desirable characteristics from the outset.

There is also a growing emphasis on the development of novel drug delivery systems to enhance the efficacy and reduce the side effects of bioactive molecules. nih.govscirp.orgresearchgate.netdovepress.com This includes the use of nanoparticles, liposomes, and other nanocarriers to deliver drugs to specific targets in the body. nih.gov For lactone-containing compounds, such as dihydropyranones, these delivery systems can protect the labile lactone ring from degradation and improve its bioavailability. researchgate.net

Furthermore, the principles of green chemistry are becoming increasingly important in the synthesis of bioactive molecules. This involves the use of more environmentally benign solvents, catalysts, and reaction conditions. The development of catalytic and one-pot reactions for the synthesis of complex molecules from simple starting materials is a key aspect of this trend. organic-chemistry.org

Finally, the exploration of new chemical space is a continuous endeavor. The synthesis of novel heterocyclic scaffolds, including new dihydropyranone derivatives, is essential for the discovery of molecules with unprecedented biological activities. The combination of innovative synthetic methodologies with advanced biological screening techniques will undoubtedly lead to the discovery of the next generation of therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyldihydro-2H-pyran-2,6(3H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of glutaric anhydride derivatives. For example, 3-ethyl-3-methylglutaric anhydride (CAS 6970-57-6) is prepared through nucleophilic substitution or condensation reactions using methylating agents like methyl iodide under anhydrous conditions . Reaction temperature (e.g., 0–5°C for controlled exothermic reactions) and solvent polarity (e.g., dichloromethane vs. THF) significantly affect regioselectivity and yield. Purification via recrystallization or column chromatography is critical to isolate the desired product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify methyl group positions (e.g., δ 1.2–1.5 ppm for CH3_3) and lactone carbonyl signals (δ 170–180 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns, with molecular ion peaks at m/z 142.15 (C7 _7H10 _{10}O3 _3) for related dimethyl analogs .
  • IR : Strong absorbance at 1750–1850 cm1^{-1} confirms the presence of cyclic diketone moieties .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of dihydropyrandione derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) determines bond lengths, angles, and stereochemistry. For example, crystallographic data for 3,5-dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one (C19 _{19}H20 _{20}O2 _2) revealed a chair conformation with methyl groups in equatorial positions, aiding in understanding steric effects .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of methyl group addition in dihydropyrandione synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict preferential methyl addition at the 3-position. Steric hindrance from adjacent substituents (e.g., phenyl groups in CAS 68226-09-5) and electronic effects (e.g., electron-withdrawing carbonyls) direct alkylation. Experimental validation via kinetic studies (e.g., monitoring reaction progress with 1H^1H NMR) corroborates computational findings .

Q. How do stereochemical variations (e.g., 3R,5S vs. 3S,5R isomers) impact the biological or catalytic activity of dihydropyrandiones?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. For (3R,5S)-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione, stereoelectronic effects alter hydrogen-bonding networks, influencing enzyme inhibition or coordination in metal-organic frameworks .

Q. What strategies address contradictions in reported physical properties (e.g., melting points, solubility) across studies?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., enantiotropic transitions at 120–150°C). Solubility studies in DMSO/water mixtures (e.g., 1:4 v/v) under controlled pH (4–7) standardize comparisons. Purity validation via GC-MS (>98%) minimizes variability .

Q. Can computational models predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model solvent interactions and transition-state geometries. For example, simulations of glutaric anhydride derivatives (CAS 108-55-4) show nucleophilic attack at the less hindered carbonyl carbon. Experimental kinetics (e.g., pseudo-first-order rate constants) validate predictions .

Data Contradiction Analysis

Q. Why do NMR spectra of dihydropyrandiones vary between synthetic batches despite identical protocols?

  • Methodological Answer : Trace solvents (e.g., residual THF) or moisture can shift peaks. Deuterated solvent purity (e.g., DMSO-d6_6 vs. CDCl3_3) and sample preparation (e.g., drying under vacuum) must be standardized. 1H^1H-1H^1H COSY and HSQC experiments resolve overlapping signals from conformational isomers .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight142.15 g/mol (C7 _7H10 _{10}O3 _3)
Boiling PointNot reported (decomposes above 200°C)
CAS for 3-Methyl Analog31468-33-4
Chiral Isomer (3R,5S)InChIKey: HIJQFTSZBHDYKW-UHFFFAOYSA-N

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.